{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride
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Overview
Description
{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . It is characterized by a spirocyclic structure, which includes a spiro[4.4]nonane ring system fused with an oxirane ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Oxaspiro[4One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as anhydrous aluminum chloride (AlCl3) at low temperatures . The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
While specific industrial production methods for {1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the methanamine group.
Substitution: Nucleophilic substitution reactions can replace the methanamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Medicine: Research into potential therapeutic applications, such as drug development for neurological conditions, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of {1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The methanamine group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-{2-Oxaspiro[4.4]nonan-3-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the oxirane ring.
Spiromesifen: Another spirocyclic compound used as an insecticide, with a different functional group arrangement.
Uniqueness
{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride is unique due to its specific spirocyclic structure and the presence of the methanamine group. This combination allows for unique interactions with biological targets, making it valuable for research in various fields.
Properties
IUPAC Name |
1-oxaspiro[4.4]nonan-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-8-3-6-9(11-8)4-1-2-5-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULQDUCPCKZLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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